2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid
Overview
Description
This compound, also known as Fenofibric acid, is a derivative of fibric acid . It has a molecular weight of 318.75 .
Molecular Structure Analysis
The molecular formula of this compound is C17H15ClO4 . Unfortunately, the specific structural details are not provided in the retrieved information.Chemical Reactions Analysis
This compound has been used in the preparation of bisphthalazinone monomers, which are required for the synthesis of phthalazinone containing poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s . Further details on its chemical reactions are not available in the retrieved information.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 187 °C . More detailed physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Degradation Studies
The compound has been studied for its degradation under neutral and basic conditions. For example, ciprofibrate, which includes a similar molecular structure, degrades into several products under various conditions, showing its reactivity and potential environmental impact (Dulayymi et al., 1993).
Structural Analysis and Molecular Interaction
Fenofibric acid, closely related to the queried compound, has been analyzed for its structural properties, particularly focusing on its hydrogen-bond-type packing interaction, which is crucial for understanding its interactions at the molecular level (Rath, Haq, & Balendiran, 2005).
Chemical Synthesis and Characterization
The synthesis and characterization of related compounds have been explored, offering insights into the chemical properties and potential applications of 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid. This includes the synthesis of degradation products of Fenofibrate, another related compound, under various conditions (Mulgund et al., 2014).
Biomolecular Chemistry
Studies on isopropyl fibrates, which share a similar structure, provide insights into the biomolecular chemistry, including conformational properties and interactions, of 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid (Balendiran et al., 2012).
Allosteric Modifiers of Hemoglobin
Research has been conducted on the ability of similar compounds to act as allosteric modifiers of hemoglobin, which could have significant implications in medical and biological contexts, such as treatment of ischemia or stroke (Randad et al., 1991).
Safety And Hazards
properties
IUPAC Name |
2-[4-(2-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-12-9-7-11(8-10-12)15(19)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLZAXXVHHHGDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614897 | |
Record name | 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid | |
CAS RN |
61024-31-5 | |
Record name | 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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